molecular formula C18H26N2O2 B13088497 Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate

Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate

Cat. No.: B13088497
M. Wt: 302.4 g/mol
InChI Key: JRDBKLGLOKKWDZ-UHFFFAOYSA-N
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Description

Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate is a chemical compound with the molecular formula C18H26N2O2 and a molecular weight of 302.41 g/mol . This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom. The presence of nitrogen atoms in the structure classifies it as a diazaspiro compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with ethyl 1,7-diazaspiro[4.5]decane-7-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and the purity of the final product. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common in verifying the compound’s structure and purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate is unique due to its specific spiro structure and the presence of both benzyl and ethyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

benzyl 10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate

InChI

InChI=1S/C18H26N2O2/c1-2-16-18(10-6-12-19-18)11-7-13-20(16)17(21)22-14-15-8-4-3-5-9-15/h3-5,8-9,16,19H,2,6-7,10-14H2,1H3

InChI Key

JRDBKLGLOKKWDZ-UHFFFAOYSA-N

Canonical SMILES

CCC1C2(CCCN2)CCCN1C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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